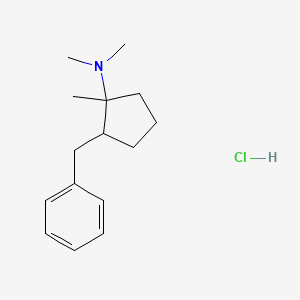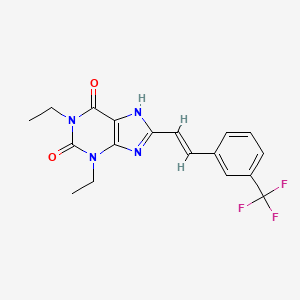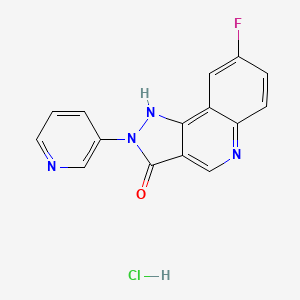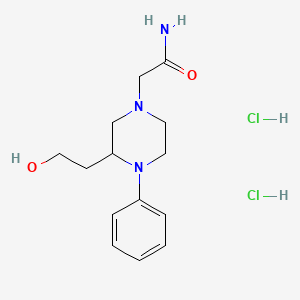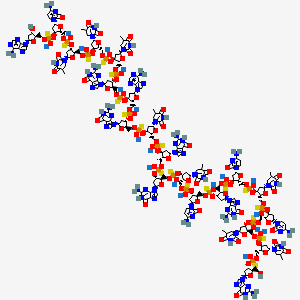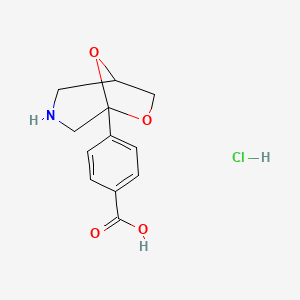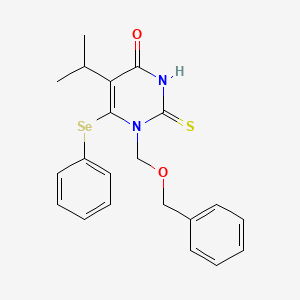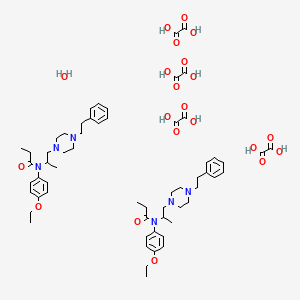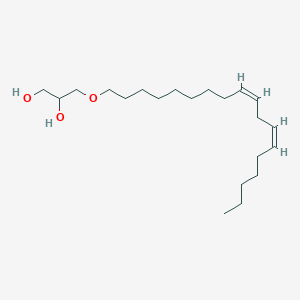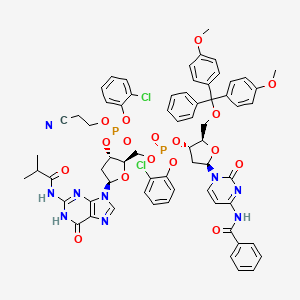
Einecs 278-843-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 278-843-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
Einecs 278-843-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents may include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
Einecs 278-843-0 has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Mechanism of Action
The mechanism of action of Einecs 278-843-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Einecs 278-843-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional groups, but each has unique properties that make it suitable for specific applications. Some similar compounds include:
- Einecs 278-621-3
- Einecs 278-380-4
- Einecs 279-109-2
These compounds may differ in their chemical reactivity, biological activity, and industrial applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
78111-51-0 |
|---|---|
Molecular Formula |
C66H63Cl2N9O17P2 |
Molecular Weight |
1387.1 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (2-chlorophenyl) phosphate |
InChI |
InChI=1S/C66H63Cl2N9O17P2/c1-41(2)61(78)74-64-73-60-59(63(80)75-64)70-40-77(60)58-37-53(93-95(82,87-35-15-33-69)91-50-22-13-11-20-48(50)67)55(90-58)39-88-96(83,92-51-23-14-12-21-49(51)68)94-52-36-57(76-34-32-56(72-65(76)81)71-62(79)42-16-7-5-8-17-42)89-54(52)38-86-66(43-18-9-6-10-19-43,44-24-28-46(84-3)29-25-44)45-26-30-47(85-4)31-27-45/h5-14,16-32,34,40-41,52-55,57-58H,15,35-39H2,1-4H3,(H,71,72,79,81)(H2,73,74,75,78,80)/t52-,53-,54+,55+,57+,58+,95?,96?/m0/s1 |
InChI Key |
NDXFDNOPZVWQLM-NMQWXPMXSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


